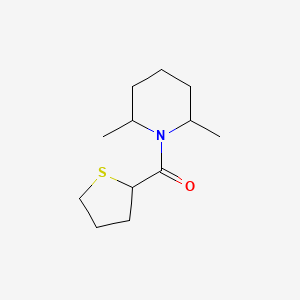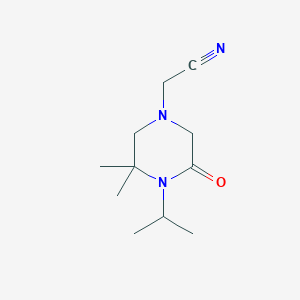![molecular formula C15H21NO2S B7586521 N-[(4-hydroxythian-4-yl)methyl]-2,4-dimethylbenzamide](/img/structure/B7586521.png)
N-[(4-hydroxythian-4-yl)methyl]-2,4-dimethylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[(4-hydroxythian-4-yl)methyl]-2,4-dimethylbenzamide, also known as TH-302, is a hypoxia-activated prodrug that has been developed for the treatment of solid tumors. It is a bi-functional molecule that contains a nitroimidazole moiety, which is selectively activated under hypoxic conditions, and a cytotoxic alkylating agent that targets DNA. TH-302 has shown promising results in preclinical studies and is currently undergoing clinical trials.
作用機序
N-[(4-hydroxythian-4-yl)methyl]-2,4-dimethylbenzamide is a prodrug that is selectively activated under hypoxic conditions, which are commonly found in solid tumors. The nitroimidazole moiety of N-[(4-hydroxythian-4-yl)methyl]-2,4-dimethylbenzamide is reduced by intracellular reductases in hypoxic cells, generating a cytotoxic alkylating agent that targets DNA. This results in DNA damage and cell death. The hypoxia selectivity of N-[(4-hydroxythian-4-yl)methyl]-2,4-dimethylbenzamide is due to the fact that the reduction of the nitroimidazole moiety only occurs in the presence of low oxygen levels.
Biochemical and Physiological Effects:
N-[(4-hydroxythian-4-yl)methyl]-2,4-dimethylbenzamide has been shown to induce DNA damage and cell death in hypoxic tumor cells. It has also been shown to inhibit tumor growth and metastasis in preclinical models. N-[(4-hydroxythian-4-yl)methyl]-2,4-dimethylbenzamide has a favorable safety profile and has not been associated with significant toxicity in clinical trials.
実験室実験の利点と制限
N-[(4-hydroxythian-4-yl)methyl]-2,4-dimethylbenzamide is a valuable tool for studying the role of hypoxia in cancer. It allows researchers to selectively target hypoxic tumor cells and study their response to therapy. N-[(4-hydroxythian-4-yl)methyl]-2,4-dimethylbenzamide has also been shown to enhance the efficacy of other cancer therapies when used in combination. However, N-[(4-hydroxythian-4-yl)methyl]-2,4-dimethylbenzamide is a complex molecule that requires careful handling and storage. It is also relatively expensive, which may limit its use in some research settings.
将来の方向性
There are several potential future directions for N-[(4-hydroxythian-4-yl)methyl]-2,4-dimethylbenzamide research. One area of interest is the development of new hypoxia-activated prodrugs that are more potent and selective than N-[(4-hydroxythian-4-yl)methyl]-2,4-dimethylbenzamide. Another area of interest is the identification of biomarkers that can predict response to N-[(4-hydroxythian-4-yl)methyl]-2,4-dimethylbenzamide therapy. This could help to personalize treatment and improve outcomes for patients. Finally, there is interest in exploring the use of N-[(4-hydroxythian-4-yl)methyl]-2,4-dimethylbenzamide in combination with immunotherapy, which could enhance the immune response to tumors and improve outcomes for patients.
合成法
The synthesis of N-[(4-hydroxythian-4-yl)methyl]-2,4-dimethylbenzamide involves the reaction of 2,4-dimethylbenzoyl chloride with 4-hydroxythiophenol in the presence of a base to form the corresponding benzamide. This is followed by the reaction of the benzamide with nitroimidazole to form the final product. The synthesis of N-[(4-hydroxythian-4-yl)methyl]-2,4-dimethylbenzamide has been optimized to improve yield and purity.
科学的研究の応用
N-[(4-hydroxythian-4-yl)methyl]-2,4-dimethylbenzamide has been extensively studied in preclinical models of cancer. It has shown potent activity against a wide range of solid tumors, including breast, lung, colon, and pancreatic cancer. N-[(4-hydroxythian-4-yl)methyl]-2,4-dimethylbenzamide is particularly effective in hypoxic regions of tumors, which are resistant to conventional chemotherapy and radiation therapy. N-[(4-hydroxythian-4-yl)methyl]-2,4-dimethylbenzamide has also been shown to enhance the efficacy of other cancer therapies when used in combination.
特性
IUPAC Name |
N-[(4-hydroxythian-4-yl)methyl]-2,4-dimethylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO2S/c1-11-3-4-13(12(2)9-11)14(17)16-10-15(18)5-7-19-8-6-15/h3-4,9,18H,5-8,10H2,1-2H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGSIHIBXASRBRE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)NCC2(CCSCC2)O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(4-hydroxythian-4-yl)methyl]-2,4-dimethylbenzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3,4-difluoro-N-[(4-hydroxythian-4-yl)methyl]benzamide](/img/structure/B7586453.png)



![3-[[4-[(4-Fluorophenyl)methyl]piperazin-1-yl]sulfonylmethyl]-1,2-oxazole](/img/structure/B7586485.png)

![1-[2-[1-(4-Fluorophenyl)pyrazol-3-yl]ethyl]-3-(1-methyl-2-oxopyrrolidin-3-yl)urea](/img/structure/B7586509.png)
![N-[(4-hydroxythian-4-yl)methyl]cyclohex-3-ene-1-carboxamide](/img/structure/B7586512.png)
![3-chloro-N-[(4-hydroxythian-4-yl)methyl]-4-methylbenzamide](/img/structure/B7586515.png)
![N-[1-(2-fluoro-6-methoxyphenyl)ethyl]-2-methylmorpholine-4-carboxamide](/img/structure/B7586528.png)

![N-[(4-methyl-1,3-thiazol-2-yl)methyl]-2-propan-2-ylthiomorpholine-4-carboxamide](/img/structure/B7586533.png)